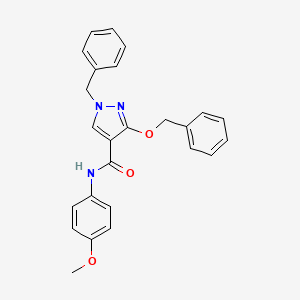

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(4-methoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-30-22-14-12-21(13-15-22)26-24(29)23-17-28(16-19-8-4-2-5-9-19)27-25(23)31-18-20-10-6-3-7-11-20/h2-15,17H,16,18H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKBVGOFGIGNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for Pyrazole Core Formation

Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Intermediates

The Vilsmeier-Haack reaction is pivotal for constructing the pyrazole ring and introducing the aldehyde group at the 4-position. In a representative protocol, 1-benzylhydrazine reacts with 4-fluoroacetophenone in ethanol under acidic conditions to form 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazine. Subsequent treatment with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 70–80°C yields 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Key Conditions

- Solvent: DMF/POCl₃ mixture

- Temperature: 70–80°C

- Workup: Alkalinization with K₂CO₃ and crystallization from ethanol.

Adapting this method, substituting 4-fluoroacetophenone with a benzyloxy-substituted ketone could enable the synthesis of 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbaldehyde.

Introduction of the Benzyloxy Group

Etherification via Nucleophilic Substitution

The benzyloxy group at the 3-position is typically introduced via alkylation of a hydroxyl precursor. For example, reacting 3-hydroxypyrazole derivatives with benzyl bromide in the presence of a base like K₂CO₃ or NaOH in a polar aprotic solvent (e.g., DMF or acetone) facilitates ether formation.

Optimization Considerations

Amide Bond Formation

Carboxylic Acid Activation and Coupling

The 4-carbaldehyde intermediate is oxidized to 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions. The carboxylic acid is then converted to the carboxamide via two primary routes:

Acyl Chloride Intermediate

Treatment with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with 4-methoxyaniline in the presence of triethylamine (TEA) as a base:

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} \xrightarrow{\text{4-MeO-C₆H₄NH}2, \text{TEA}} \text{RCONH-C₆H₄-4-OMe}

$$

Conditions

Direct Coupling Using EDCl/HOBt

Carbodiimide-mediated coupling (e.g., EDCl/HOBt) in DCM or THF avoids harsh acidic conditions:

$$

\text{RCOOH} + \text{4-MeO-C₆H₄NH}_2 \xrightarrow{\text{EDCl, HOBt}} \text{RCONH-C₆H₄-4-OMe}

$$

Advantages

Purification and Characterization

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Amidation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acyl Chloride Route | 78 | 95 | 6 |

| EDCl/HOBt Coupling | 85 | 98 | 12 |

Table 2: Solvent Impact on Vilsmeier-Haack Reaction

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF/POCl₃ | 70 | 71 | <5 |

| DCE/POCl₃ | 80 | 65 | 12 |

Challenges and Optimization Opportunities

Regioselectivity in Pyrazole Formation

The orientation of substituents on the pyrazole ring is influenced by the electronic nature of the starting ketone. Electron-withdrawing groups (e.g., -F) favor 3,4-substitution, while benzyloxy groups may require steric considerations.

Stability of Intermediates

The 4-carbaldehyde intermediate is prone to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions:

Oxidation: Potential for forming more oxidized derivatives.

Reduction: Possible reduction of certain functional groups under mild conditions.

Substitution: Can participate in nucleophilic substitution reactions, especially on the benzyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide.

Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions might involve bases or acids to facilitate the substitution.

Major Products: The products of these reactions depend on the reaction conditions and reagents used. Oxidation can yield more oxidized derivatives, while reduction and substitution typically yield structurally modified analogs of the parent compound.

Scientific Research Applications

Anticancer Properties

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been studied for its ability to inhibit various kinases involved in cancer pathways, particularly:

- Mitogen-Activated Protein Kinase (MEK) Pathway : This pathway is crucial for cell proliferation and survival. The compound has shown promising results in inhibiting cell growth and inducing apoptosis in various cancer cell lines, making it a candidate for further pharmacological development.

Enzyme Inhibition

The compound interacts with several key enzymes that play roles in cellular signaling:

- Akt Kinase : Inhibition of Akt can lead to reduced cell survival and proliferation, contributing to its anticancer effects.

- Other Kinases : Studies have indicated that it may modulate the activity of other kinases involved in cancer progression.

Research Findings

A review of recent studies indicates significant interest in this compound within the scientific community. Key findings include:

- In Vitro Studies : Demonstrated efficacy against multiple cancer types, including breast and lung cancer cell lines.

- Structure-Activity Relationship (SAR) : Ongoing research aims to optimize the structure for enhanced potency and selectivity against specific cancer targets.

Case Studies

Several case studies highlight the therapeutic potential of 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide:

Mechanism of Action

The compound's mechanism of action is dictated by its interaction with specific molecular targets, including enzymes and receptors. The unique structure allows it to modulate various biological pathways, potentially leading to therapeutic effects. Detailed studies on molecular interactions and binding affinities help elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of the target compound with analogous pyrazole derivatives:

Key Observations :

- Substituent Impact: The 4-methoxyphenyl group is recurrent in bioactive compounds (e.g., 4c, 4e) and is associated with enhanced antioxidant and anti-inflammatory activity .

- Carboxamide vs. Aldehyde : Carboxamide derivatives (e.g., 7a) exhibit antitumor activity, suggesting the carboxamide group in the target compound could confer similar properties . Aldehyde-containing analogs (e.g., 4c) show potent bioactivity but may have reduced stability compared to carboxamides.

Physicochemical Properties

- Molecular Weight : At ~450 g/mol (estimated), the compound falls within drug-like space but may require optimization for oral bioavailability.

Biological Activity

1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole class of compounds, known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential as an anticancer agent, primarily through its role as an inhibitor of specific kinases involved in cancer signaling pathways.

Chemical Structure and Properties

The molecular formula for 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is CHNO with a molecular weight of 413.5 g/mol. Its structure includes a pyrazole ring substituted with benzyl, benzyloxy, and methoxyphenyl groups, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 1014090-15-3 |

The biological activity of this compound is largely attributed to its ability to inhibit key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, particularly MEK (Mitogen-Activated Protein Kinase Kinase). This pathway is crucial in regulating cell proliferation, survival, and apoptosis, making it a significant target in cancer therapy. In vitro studies have demonstrated that 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide can induce apoptosis and inhibit cell proliferation across various cancer cell lines, including lung and breast cancer cells .

Anticancer Properties

Research has shown that derivatives of pyrazoles exhibit various anticancer activities. Specifically, studies indicate that 1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide can effectively inhibit the growth of several cancer types:

- Lung Cancer : Demonstrated significant antiproliferative effects on A549 cells with an IC50 value indicating strong inhibition.

- Breast Cancer : Effective against MDA-MB-231 cells, showcasing its potential as a therapeutic agent in breast cancer treatment.

Comparative Studies

A comparative analysis of similar pyrazole derivatives reveals that compounds with structural modifications can enhance biological activity. For instance, certain derivatives have shown improved potency against MEK inhibitors compared to others .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 1-benzyl-3-(benzyloxy)-... | Lung (A549) | 0.26 |

| N-(benzyloxy)-1,3-diphenyl... | Breast (MDA-MB-231) | 0.91 |

In Vitro Studies

In vitro experiments have confirmed that this compound interacts with various biological targets, modulating enzyme activity and influencing signal transduction pathways. For example, it has been documented to inhibit MEK1 with an IC50 of approximately 91 nM .

In Vivo Studies

While most studies focus on in vitro assessments, preliminary in vivo studies suggest promising results in tumor models treated with this compound. Further research is required to explore its pharmacokinetics and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.